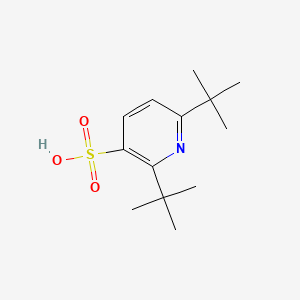
2,6-Ditert-butylpyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Ditert-butylpyridine-3-sulfonic acid is an organic compound with the molecular formula C₁₃H₂₁NO₃S. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by tert-butyl groups, and a sulfonic acid group is attached at position 3. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butylpyridine-3-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-Ditert-butylpyridine.
Sulfonation: The pyridine derivative undergoes sulfonation using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.
Purification: Employing purification techniques such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of the compound, and substituted pyridine derivatives.
Scientific Research Applications
2,6-Ditert-butylpyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Ditert-butylpyridine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with active sites of enzymes, inhibiting or modulating their activity. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butylpyridine: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2,4,6-Tri-tert-butylpyridine: Contains an additional tert-butyl group, leading to different steric and electronic properties.
2,6-Ditert-butyl-4-methylpyridine: Has a methyl group at the 4-position, altering its reactivity and applications.
Uniqueness
2,6-Ditert-butylpyridine-3-sulfonic acid is unique due to the presence of both tert-butyl groups and a sulfonic acid group, which confer distinct chemical properties and reactivity. This combination makes it valuable in various research and industrial applications.
Properties
CAS No. |
92423-50-2 |
|---|---|
Molecular Formula |
C13H21NO3S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
2,6-ditert-butylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C13H21NO3S/c1-12(2,3)10-8-7-9(18(15,16)17)11(14-10)13(4,5)6/h7-8H,1-6H3,(H,15,16,17) |
InChI Key |
ALIOSIQUHNKJSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)S(=O)(=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















